molecular formula C22H27N3O6S B12479795 3,4,5-trimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide

3,4,5-trimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide

Cat. No.: B12479795
M. Wt: 461.5 g/mol
InChI Key: JRBRVJAGDLWAIE-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound featuring multiple functional groups, including methoxy, carbamothioyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the methylation of gallic acid to produce 3,4,5-trimethoxybenzoic acid, followed by further functionalization to introduce the carbamothioyl and benzamide groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the carbamothioyl group can yield thiourea derivatives .

Scientific Research Applications

3,4,5-trimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide involves its interaction with various molecular targets. It can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. The compound may also interact with receptors and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H27N3O6S

Molecular Weight

461.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H27N3O6S/c1-12(2)20(26)24-15-8-7-14(11-16(15)28-3)23-22(32)25-21(27)13-9-17(29-4)19(31-6)18(10-13)30-5/h7-12H,1-6H3,(H,24,26)(H2,23,25,27,32)

InChI Key

JRBRVJAGDLWAIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Origin of Product

United States

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